molecular formula C14H12FN3S B2553116 N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 453583-40-9

N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B2553116
M. Wt: 273.33
InChI Key: JVGHPAYGKDZTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of “N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” can be inferred from its name. It contains a thieno[2,3-d]pyrimidin-4-amine core with a 4-fluorophenyl group attached to the nitrogen atom and two methyl groups attached to the 5 and 6 positions of the thieno[2,3-d]pyrimidin-4-amine core .

Scientific Research Applications

Synthesis and Characterization

  • Fluorine-Containing Pyrimidines : Research has focused on the synthesis of novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, demonstrating their potential fungicidal activities. These compounds were designed to include a 4-fluoro-substituted phenyl group, indicating a methodological approach to enhancing biological activity through structural modification (Ren et al., 2007).

Biological Interactions

  • Protein Binding Studies : Research on p-hydroxycinnamic acid derivatives, including those with pyrimidin-2-yl groups, investigated their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This research provides insights into how structurally related compounds could interact with proteins, potentially influencing their pharmacokinetic profiles (Meng et al., 2012).

Materials Science

  • Chemical Probes and Imaging : The development of fluorinated pyrrolopyrimidines as PET/SPECT ligands demonstrates the utility of such compounds in neuroimaging, highlighting the role of structural elements like the fluorophenyl group in crossing the blood-brain barrier and binding to target receptors (Martarello et al., 2001).

Future Directions

The future directions for research on “N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. In particular, their potential as therapeutic agents for various diseases could be a promising area of research .

properties

IUPAC Name

N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3S/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGHPAYGKDZTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

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